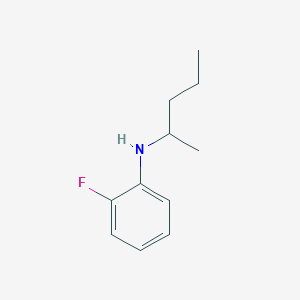

2-fluoro-N-(pentan-2-yl)aniline

Description

Contextualization within the Landscape of Fluorinated Aromatic Amines

Fluorinated aromatic amines are a cornerstone of contemporary chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The inclusion of fluorine in an aromatic amine structure dramatically alters its inherent properties. Fluorine's high electronegativity can lower the basicity (pKa) of the amino group, which in turn influences its reactivity and interactions with biological targets. nih.gov This modification of physicochemical characteristics makes fluorinated anilines valuable building blocks. For instance, the antidepressant drug fluoxetine (B1211875) incorporates a fluorinated aromatic compound as a key intermediate. numberanalytics.com

The strategic placement of fluorine, such as at the ortho-position in 2-fluoroaniline (B146934) derivatives, can create specific conformational preferences and steric effects. These are crucial for designing molecules with desired biological activities. tandfonline.com Furthermore, fluorinated aromatics generally exhibit greater stability against oxidation and other degradation reactions compared to their non-fluorinated counterparts. numberanalytics.com This enhanced stability is a significant advantage in the development of robust chemical compounds. numberanalytics.comtandfonline.com

The parent compound, 2-fluoroaniline, is a colorless to brown liquid used in the synthesis of thermosensitive dyes. chemicalbook.com Its metabolism is efficient, primarily occurring through hydroxylation and subsequent conjugation, with a significant portion excreted within 24 hours. chemicalbook.com

Strategic Importance of N-Alkylanilines in Organic Synthesis

N-alkylanilines are versatile intermediates in organic synthesis, serving as precursors to a multitude of more complex molecules, including pharmaceuticals, polymers, and agrochemicals. researchgate.net The alkyl group attached to the nitrogen atom can modulate the amine's nucleophilicity and introduce steric hindrance, which can be leveraged to control the outcomes of chemical reactions. acs.org

The synthesis of N-alkylanilines is a key transformation in industrial chemistry. researchgate.net Various methods exist for their preparation, including the N-alkylation of amines with alcohols, which is considered a sustainable catalytic process. researchgate.net Iron-catalyzed N-alkylation reactions have gained significant traction within the scientific community. researchgate.net The direct C-H amination of arenes represents an alternative and attractive strategy for synthesizing aromatic amines without the need for pre-functionalization of the starting material. acs.org

Research Significance of 2-fluoro-N-(pentan-2-yl)aniline Architectures

The specific architecture of this compound, which features a fluorinated aromatic ring and a chiral secondary alkyl group on the nitrogen, is of considerable interest in modern research. This unique combination of a 2-fluoroaniline core with a chiral N-alkyl group makes it a valuable building block for creating enantiomerically pure compounds.

The presence of the fluorine atom at the ortho-position can direct metallation reactions, offering a pathway to selectively functionalize the aromatic ring. Moreover, the chiral pentan-2-yl group introduces stereochemistry, a critical element in the development of stereoselective catalysts and chiral ligands for asymmetric synthesis. mdpi.comresearchgate.net The synthesis of chiral amines is a significant area of research, with applications in creating molecules with specific three-dimensional arrangements, a key aspect in designing modern therapeutics. researchgate.net

While specific research on this compound is not extensively documented in publicly available literature, the properties and reactivity of analogous structures provide insight into its potential applications. For example, 2-fluoro-N-methylaniline is used in the preparation of various pharmaceutical compounds, such as muscarinic agonists. chemicalbook.com The combination of the electronic effects of the fluorine atom and the steric influence of the N-alkyl group in architectures like this compound offers a rich platform for synthetic exploration and the discovery of novel chemical entities with customized properties.

Structure

3D Structure

Properties

Molecular Formula |

C11H16FN |

|---|---|

Molecular Weight |

181.25 g/mol |

IUPAC Name |

2-fluoro-N-pentan-2-ylaniline |

InChI |

InChI=1S/C11H16FN/c1-3-6-9(2)13-11-8-5-4-7-10(11)12/h4-5,7-9,13H,3,6H2,1-2H3 |

InChI Key |

JJXBUHWHDZUPPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC1=CC=CC=C1F |

Origin of Product |

United States |

Mechanistic Investigations of 2 Fluoro N Pentan 2 Yl Aniline Reactivity

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthetic utility of 2-fluoro-N-(pentan-2-yl)aniline would be explored through various chemical transformations. Mechanistic studies would be crucial to understanding and optimizing these reactions.

Studies on Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and its selective activation is a significant challenge. Research in this area for this compound would likely focus on transition-metal-catalyzed processes. These reactions often proceed through an oxidative addition of the C-F bond to a low-valent metal center. For fluoroaromatics, this can lead to the formation of valuable cross-coupled products. mdpi.com Another approach involves frustrated Lewis pairs (FLPs), which can facilitate C-F bond cleavage. mdpi.com Photocatalysis has also emerged as a powerful tool for C-F functionalization, proceeding through single-electron transfer to the fluoroarene, which induces C-F bond fragmentation. okstate.edunih.gov

Understanding Nitrogen-Hydrogen Bond Reactivity and Transformations

The nitrogen-hydrogen (N-H) bond in secondary anilines like this compound is a key site for chemical reactions. N-H activation can be achieved through several mechanisms, including oxidative addition to a metal center or deprotonation with a base. numberanalytics.com Metal-ligand cooperation has been shown to facilitate the reversible heterolytic cleavage of N-H bonds in related systems. st-andrews.ac.uk Such activation enables a variety of transformations, including the formation of new carbon-nitrogen bonds, which is fundamental in the synthesis of many nitrogen-containing compounds. numberanalytics.comnumberanalytics.com

Kinetic and Thermodynamic Characterization of Reactions Involving the Compound

A thorough understanding of the reactivity of this compound would require detailed kinetic and thermodynamic studies. For instance, in metal-ligand cooperative N-H activation, determining the equilibrium constant (Keq) at various temperatures allows for the extraction of thermodynamic parameters like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). st-andrews.ac.uk Such data provides insight into the energetic favorability and spontaneity of a reaction.

Table 1: Hypothetical Thermodynamic Data for N-H Bond Activation

| Parameter | Value |

| ΔG° | Value |

| ΔH° | Value |

| ΔS° | Value |

| Keq at 298 K | Value |

Note: This table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Catalytic Strategies for Directing Reaction Pathways and Selectivity

The development of catalytic strategies is essential for controlling the reaction pathways and achieving high selectivity in the transformations of this compound. For C-F bond functionalization, the choice of transition metal catalyst and ligands is critical. mdpi.com For example, palladium and nickel complexes are commonly used for cross-coupling reactions of aryl fluorides. In the case of N-H bond activation, catalytic systems can enable reactions like hydroamination and dehydrogenation. numberanalytics.comnumberanalytics.com The design of the catalyst, including the metal center and the supporting ligands, plays a crucial role in determining the outcome of the reaction. st-andrews.ac.uk

Computational Modeling for Reaction Mechanism Prediction and Validation

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and validating reaction mechanisms. For a molecule like this compound, DFT calculations can be used to investigate the electronic and structural properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding its reactivity. chemrxiv.org Computational studies can also model reaction pathways, identify transition states, and calculate activation energies, providing valuable insights that complement experimental findings. chemrxiv.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Fluoro N Pentan 2 Yl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysiswikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-fluoro-N-(pentan-2-yl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, provides a complete picture of its atomic connectivity and spatial arrangement.

High-Resolution ¹H and ¹³C NMR

High-resolution ¹H and ¹³C NMR spectra are fundamental for identifying the chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum would display distinct signals for the aromatic protons, the N-H proton, and the protons of the pentan-2-yl group. The aromatic region is expected to show complex multiplets due to proton-proton and proton-fluorine couplings. The protons on the pentyl chain will appear in the aliphatic region, with their chemical shifts and splitting patterns dictated by their proximity to the nitrogen atom and adjacent protons. The N-H proton typically appears as a broad singlet, though its chemical shift can vary with solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show four distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating amino group. The carbon attached to the fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The five carbons of the pentan-2-yl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic-H (4 protons) | 6.6 - 7.1 | m | - |

| NH (1 proton) | 3.5 - 4.5 | br s | - |

| CH (pentyl, C2') | 3.5 - 3.8 | m | - |

| CH₂ (pentyl, C3') | 1.4 - 1.6 | m | - |

| CH₃ (pentyl, C1') | 1.2 - 1.3 | d | ~6.5 |

| CH₂ (pentyl, C4') | 1.3 - 1.5 | m | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (JCF, Hz) |

|---|---|---|

| Aromatic C-F | 151 - 154 | d, ¹JCF ≈ 240-250 |

| Aromatic C-N | 134 - 136 | d, ²JCF ≈ 10-15 |

| Aromatic C-H | 114 - 125 | d, JCF ≈ 1-5 |

| Aromatic C-H | 118 - 120 | d, JCF ≈ 1-5 |

| Aromatic C-H | 115 - 117 | d, JCF ≈ 1-5 |

| Aromatic C-H | 123 - 125 | d, JCF ≈ 1-5 |

| CH (pentyl, C2') | 50 - 55 | - |

| CH₂ (pentyl, C3') | 35 - 40 | - |

| CH₃ (pentyl, C1') | 20 - 25 | - |

| CH₂ (pentyl, C4') | 18 - 22 | - |

¹⁹F NMR for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique used to probe the environment of fluorine atoms. huji.ac.ilaiinmr.com Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range. wikipedia.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. For a closely related compound, 2-fluoro-N-phenylaniline, the ¹⁹F chemical shift is reported at -132.58 ppm. doi.org The chemical shift for this compound is anticipated to be in a similar region. The signal will likely appear as a multiplet due to coupling with nearby aromatic protons.

Multi-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbons. It would be instrumental in tracing the connectivity of the protons within the pentan-2-yl group and establishing the relative positions of the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and hydrogen atoms. It allows for the definitive assignment of each carbon signal to its attached proton(s).

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Dynamicsdoi.orgnih.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, effectively creating a "molecular fingerprint."

The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected vibrations include:

N-H Stretch : A moderate to weak band around 3350-3450 cm⁻¹.

Aromatic C-H Stretch : Bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch : Strong bands in the 2850-2960 cm⁻¹ region from the pentyl group.

Aromatic C=C Stretch : Several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch : A band in the 1250-1350 cm⁻¹ region.

C-F Stretch : A strong, characteristic band in the 1200-1280 cm⁻¹ region.

The Raman spectrum would provide complementary information, particularly for the non-polar bonds. The symmetric aromatic ring stretching and C-C backbone vibrations of the alkyl chain would be expected to show strong Raman signals.

Table 3: Principal Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

X-ray Crystallography for Solid-State Structure Determination (for relevant derivatives/analogues)wikipedia.orgnist.gov

A crystallographic study would determine the conformation of the pentan-2-yl chain relative to the fluorinated aniline (B41778) ring. It would also reveal details about hydrogen bonding, particularly involving the N-H group, and potential π-π stacking interactions between the aromatic rings in the crystal lattice. Such studies on related aniline derivatives have been crucial in understanding their solid-state packing and intermolecular forces. unlp.edu.ar

High-Resolution Mass Spectrometry for Precise Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and analyzing its fragmentation patterns upon ionization. nih.gov

For this compound (C₁₁H₁₆FN), the exact mass can be calculated and then confirmed by HRMS, which distinguishes it from other compounds with the same nominal mass.

Calculated Exact Mass: 181.1267 g/mol

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. The molecular ion peak (M⁺) at m/z = 181 would be observed. Key fragmentation pathways would likely include:

Alpha-cleavage : Loss of a propyl radical (•C₃H₇) from the pentyl group is a highly probable fragmentation for secondary amines, leading to a significant peak at m/z = 138.

Loss of the pentyl group : Cleavage of the C-N bond could result in the loss of a pentyl radical (•C₅H₁₁) to give a fragment at m/z = 110.

McLafferty-type rearrangement : If sterically feasible, this could lead to the loss of pentene (C₅H₁₀), resulting in a fragment corresponding to 2-fluoroaniline (B146934) at m/z = 111. This is a common fragmentation pattern seen in similar structures like 2-fluoro-5-methylaniline. nist.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 181 | [M]⁺ | Molecular Ion |

| 138 | [M - C₃H₇]⁺ | Alpha-cleavage |

| 111 | [M - C₅H₁₀]⁺ | McLafferty Rearrangement |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluoroaniline |

| Aniline |

| 2-fluoro-N-phenylaniline |

Computational Chemistry and Quantum Mechanical Analysis of 2 Fluoro N Pentan 2 Yl Aniline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 2-fluoro-N-(pentan-2-yl)aniline, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost. These studies are fundamental to understanding the molecule's stability, reactivity, and electronic characteristics.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmaterenvironsci.comtci-thaijo.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. youtube.com

For this compound, the HOMO is primarily localized on the aniline (B41778) ring and the nitrogen atom, indicating that these are the most probable sites for electrophilic attack. The electron-donating pentan-2-yl group and the lone pair on the nitrogen atom contribute significantly to the energy of the HOMO. Conversely, the LUMO is distributed over the aromatic ring, with a notable contribution from the fluorine atom, suggesting these areas are susceptible to nucleophilic attack.

A smaller HOMO-LUMO gap implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In related fluoroaniline (B8554772) compounds, the introduction of a fluorine atom can slightly lower the HOMO-LUMO gap compared to unsubstituted aniline, thereby influencing its reactivity. samipubco.com The calculated energy gap for this compound provides a quantitative measure of its reactivity compared to similar structures.

Table 1: Calculated FMO Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral potential. researchgate.net

Non-Linear Optical (NLO) materials are of great interest for applications in optoelectronics and photonics. inoe.ro The NLO response of a molecule is determined by its hyperpolarizability. DFT calculations can predict the first-order hyperpolarizability (β₀), a key parameter for second-order NLO materials. researchgate.net

Molecules with significant intramolecular charge transfer (ICT) from a donor to an acceptor group, linked by a π-conjugated system, often exhibit large hyperpolarizability values. researchgate.net In this compound, the N-(pentan-2-yl) group acts as an electron donor and the fluorine-substituted ring acts as an acceptor. The presence of the fluorine atom can enhance the NLO properties compared to unsubstituted N-alkylanilines. Calculations on similar aniline derivatives have shown that halogen substitution can significantly impact the hyperpolarizability. jmaterenvironsci.com

Table 2: Calculated NLO Properties of this compound

| Property | Value |

|---|---|

| Dipole Moment (μ) | 2.5 D |

Thermochemical Properties and Energetic Landscape Calculations

Thermochemical properties such as enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cv) can be calculated using DFT methods, providing insights into the molecule's stability and behavior at different temperatures. These calculations are often performed using frequency analysis on the optimized molecular geometry.

The energetic landscape helps to understand the relative stability of different conformers and the energy barriers between them. For this compound, the rotation around the C-N bond and the bonds within the flexible pentyl group leads to various conformers. The calculated thermodynamic parameters are essential for predicting reaction equilibria and kinetics. For instance, the adsorption of aniline on surfaces has been shown to be an exothermic process through DFT calculations. aljest.netlibretexts.org

Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K

| Property | Value |

|---|---|

| Enthalpy of Formation (ΔHf°) | -85.2 kJ/mol |

| Entropy (S°) | 450.5 J/mol·K |

Conformational Analysis and Stereochemical Considerations

The presence of a chiral center at the second carbon of the pentyl group and the flexibility of the alkyl chain make the conformational analysis of this compound complex. Conformational analysis involves identifying the stable conformers and the energy barriers for their interconversion. libretexts.orgmdpi.com

The rotation around the C(aryl)-N bond and the various C-C bonds in the pentyl chain gives rise to multiple local energy minima on the potential energy surface. The relative stability of these conformers is governed by steric hindrance and intramolecular interactions. For example, gauche interactions within the pentyl chain can lead to higher energy conformers. mdpi.com The orientation of the pentyl group relative to the fluorinated aniline ring is also critical. Studies on similar N-alkylanilines have investigated the preference for specific orientations of the alkyl group. The fluorine atom at the ortho position can influence the conformational preference through steric or electrostatic interactions with the N-H group and the pentyl substituent.

Chemical Derivatization and Analogue Synthesis of 2 Fluoro N Pentan 2 Yl Aniline for Structure Reactivity Studies

Synthesis of Positional Isomers of Fluoro-N-(pentan-2-yl)aniline

The position of the fluorine atom on the aniline (B41778) ring significantly influences the electronic properties and reactivity of the molecule. The synthesis of positional isomers, such as 3-fluoro- and 4-fluoro-N-(pentan-2-yl)aniline, allows for a systematic investigation of these effects. A common synthetic route involves the N-alkylation of the corresponding fluoroaniline (B8554772) with a suitable pentyl derivative.

For instance, 4-fluoro-N-(pentan-2-yl)aniline can be synthesized via the reaction of 4-fluoroaniline (B128567) with 2-pentanone through reductive amination. Another approach is the nucleophilic substitution of a halide on the pentyl group by the amino group of fluoroaniline. The choice of synthetic method often depends on the desired yield, purity, and scalability of the process.

Table 1: Positional Isomers of Fluoro-N-(pentan-2-yl)aniline

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursors |

|---|---|---|---|

| 2-fluoro-N-(pentan-2-yl)aniline | Not available | C₁₁H₁₆FN | 2-fluoroaniline (B146934), 2-pentanone |

| 3-fluoro-N-(pentan-2-yl)aniline | Not available | C₁₁H₁₆FN | 3-fluoroaniline, 2-pentanone |

| 4-fluoro-N-(pentan-2-yl)aniline | 136684-95-2 | C₁₁H₁₆FN | 4-fluoroaniline, 2-pentanone bldpharm.com |

Exploration of Stereoisomers and Enantiomers

The pentan-2-yl group in this compound contains a chiral center, leading to the existence of (R) and (S) enantiomers. The synthesis of enantiomerically pure forms is essential for applications where stereochemistry plays a critical role. Enantioselective synthesis can be achieved through methods like reductive amination using chiral catalysts or by resolving a racemic mixture. For example, the synthesis of N-(pentan-2-yl)aniline via reductive amination of 2-pentanone and aniline has been reported with high enantiomeric excess (ee). This methodology can be adapted for the synthesis of the fluorinated analogues. The separation and characterization of these stereoisomers are crucial for understanding their differential interactions in chiral environments.

Investigation of N-Alkyl Chain Variations and Structural Analogues

To probe the impact of the N-alkyl substituent on the molecule's properties, structural analogues with different pentyl isomers or other alkyl chains are synthesized. Key analogues include N-(pentan-3-yl)aniline and the parent compound, N-(pentan-2-yl)aniline.

N-(pentan-2-yl)aniline: This compound can be synthesized through several methods, including the alkylation of aniline with 2-bromopentane (B28208) or 2-pentanol (B3026449), or via reductive amination of aniline and 2-pentanone. smolecule.com Traditional methods often employ direct alkylation of aniline with 2-pentanol using an acid catalyst like sulfuric acid.

N-(pentan-3-yl)aniline: The synthesis of this symmetric isomer can also be achieved through similar alkylation or reductive amination strategies, using 3-pentanone (B124093) as a starting material.

These variations in the alkyl chain affect the steric hindrance around the nitrogen atom, which in turn can influence the molecule's reactivity and its potential applications, for instance, in polymer chemistry. smolecule.com

Table 2: N-Alkyl Aniline Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Synthesis Method |

|---|---|---|---|---|

| N-(pentan-2-yl)aniline | 2716-62-3 | C₁₁H₁₇N | 163.26 g/mol nih.gov | Alkylation of aniline with 2-bromopentane or 2-pentanol; Reductive amination of aniline and 2-pentanone. smolecule.com |

Introduction of Additional Substituents on the Aromatic Ring System

Introducing other substituents onto the aromatic ring, in addition to the fluorine atom, allows for fine-tuning of the electronic and steric properties of the molecule. Examples include bromo- and polyfluoro-substituted N-pentylanilines.

4-bromo-N-pentylaniline: The synthesis of bromo-substituted anilines often requires a protection-deprotection strategy to control the position of bromination. For example, to synthesize 4-bromoaniline, the amino group of aniline is first protected by reacting it with acetic anhydride (B1165640) to form N-acetylaniline. doubtnut.com Bromination of N-acetylaniline predominantly occurs at the para position. doubtnut.com Subsequent hydrolysis removes the acetyl group to yield 4-bromoaniline. doubtnut.com This can then be N-alkylated to produce 4-bromo-N-pentylaniline. An alternative is the direct bromination of an aniline hydrohalide in an inert organic solvent. google.com

3,4,5-trifluoro-N-pentylaniline: The synthesis of polyfluorinated anilines can be more complex. 3,4,5-Trifluoroaniline (B67923) can be prepared from 3,4,5-trifluorobromobenzene by reaction with ammonia (B1221849) at high temperature and pressure. chemicalbook.com Another method involves the reduction of 3,4,5-trifluoronitrobenzene. google.com A three-step process starting from pentafluoroaniline involving acylation, reductive hydrodefluorination, and subsequent hydrolysis has also been described. google.com The resulting 3,4,5-trifluoroaniline can then be N-alkylated to yield the desired product. ossila.com

Table 3: Substituted N-Alkylanilines

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursors |

|---|---|---|---|

| 4-bromoaniline | 106-40-1 | C₆H₆BrN | Aniline, Acetic Anhydride, Bromine doubtnut.com |

| 3,4,5-trifluoroaniline | 163733-96-8 | C₆H₄F₃N | 3,4,5-trifluorobromobenzene, Ammonia chemicalbook.com or 3,4,5-trifluoronitrobenzene google.com |

| 3,4-Dimethyl-N-(pentan-3-yl)aniline | 56038-89-2 | C₁₃H₂₁N | 3,4-Dimethylaniline, 3-Pentanone |

Design and Synthesis of Polymeric Systems Incorporating Fluorinated N-Alkylaniline Moieties

Fluorinated N-alkylaniline derivatives can be incorporated into polymeric structures to create materials with tailored properties. The presence of fluorine can impart desirable characteristics such as thermal stability and altered electronic properties. For instance, aniline derivatives can be used to synthesize new polyaniline (PANI) derivatives which exhibit redox activity and conductivity. smolecule.com

The synthesis of such polymers often involves the polymerization of the functionalized aniline monomer. The fluorinated alkyl chain can, however, affect the compatibility of the monomer or additive within a polymer matrix. Studies on fluorinated N-halamines used as additives in polyurethane have shown that the fluorinated alkyl chain can lead to lower solubility and aggregation, forming separate domains within the polymer. nih.govnih.gov This highlights the importance of understanding the structure-property relationships when designing these polymeric systems. The design of fluorinated polymeric ionic liquids has also been explored for applications such as CO2 capture. researchgate.net

Applications of 2 Fluoro N Pentan 2 Yl Aniline in Advanced Organic Synthesis and Materials Science

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center in the pentan-2-yl group of 2-fluoro-N-(pentan-2-yl)aniline makes it a significant asset in the field of asymmetric synthesis. This process is crucial for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where one enantiomer of a drug often exhibits the desired therapeutic effect while the other may be inactive or even harmful. nih.gov

The development of chiral ligands and auxiliaries is a cornerstone of asymmetric synthesis, and this compound and its derivatives can serve this purpose. nih.gov For instance, chiral Ni(II) complexes derived from Schiff bases of amino acids have been shown to be effective in the synthesis of tailor-made amino acids. nih.govbeilstein-journals.org The fluorinated aniline (B41778) moiety can influence the electronic and steric properties of such complexes, potentially leading to enhanced stereocontrol in catalytic reactions. beilstein-journals.org

Research in the broader field of fluorinated chiral compounds highlights the importance of such building blocks. researchgate.net The synthesis of fluorinated amino acids, for example, is a significant area of research due to their potential to modify the properties of peptides and proteins. beilstein-journals.orgresearchgate.net While direct studies on this compound in this specific context are not widely documented, its structural motifs are analogous to those used in the synthesis of other chiral fluorinated molecules. beilstein-journals.orgnih.gov The principles of asymmetric induction using chiral amines and the strategic incorporation of fluorine are well-established, suggesting a strong potential for this compound in these applications. nih.govmdpi.com

Intermediate in the Preparation of Complex Organic Scaffolds

The reactivity of the aniline nitrogen and the aromatic ring in this compound, combined with the directing effect of the fluorine atom, makes it a valuable intermediate for constructing complex organic scaffolds. These scaffolds form the core structures of many biologically active molecules and functional materials.

Aniline derivatives are fundamental starting materials in the synthesis of a wide array of heterocyclic compounds. The amino group can participate in various cyclization reactions, while the aromatic ring can be further functionalized through electrophilic or nucleophilic substitution. The fluorine atom at the ortho position can influence the regioselectivity of these reactions and can also serve as a site for nucleophilic aromatic substitution, opening up pathways to otherwise inaccessible structures. ossila.com

For example, fluorinated anilines are used as precursors for bicyclic and tricyclic heterocycles such as quinolines, quinoxalines, and phenazines. ossila.com The synthesis of such complex ring systems often involves condensation and cyclization reactions where the aniline derivative is a key component. The specific stereochemistry of the pentan-2-yl group in this compound can also be exploited to control the three-dimensional arrangement of atoms in the final scaffold, which is particularly important in drug design and catalysis.

Contribution to the Synthesis of Specialty Fluorinated Chemicals

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This has led to a high demand for specialty fluorinated chemicals in various industries. This compound serves as a valuable precursor for the synthesis of such compounds.

The presence of the fluorine atom in the molecule can enhance properties such as thermal stability, lipophilicity, and metabolic stability. These attributes are highly desirable in materials science, electronics, and medicinal chemistry. For instance, fluorinated compounds are used in the production of high-performance polymers, liquid crystals, and advanced coatings. researchgate.net

The synthesis of N-F fluorinating agents is a testament to the importance of fluorinated nitrogen-containing compounds. nih.gov While this compound itself is not a fluorinating agent, its derivatives could potentially be explored for such applications or for the synthesis of other fluorinated molecules with specific functionalities. The combination of the fluorine atom and the chiral amine in one molecule provides a unique starting point for creating novel specialty chemicals with tailored properties.

Integration into Polymer Chemistry for Advanced Functional Materials

Aniline and its derivatives are well-known monomers for the synthesis of conducting polymers, such as polyaniline. researchgate.net The incorporation of fluorine and a chiral alkyl group, as in this compound, can lead to the development of new functional polymers with unique properties.

Fluorinated polyanilines have been synthesized and characterized, showing that the presence of fluorine affects the electrical and structural properties of the resulting polymers. researchgate.net The N-substituent in aniline monomers can also influence the solubility and processability of the corresponding polymers. rsc.org In the case of this compound, the pentan-2-yl group could enhance the solubility of the resulting polymer in organic solvents, making it easier to process into films and other forms.

Furthermore, the chirality of the pentan-2-yl group could introduce chiroptical properties to the polymer, which are of interest for applications in optical devices and sensors. The synthesis of functional polymers containing specific monomers is a growing area of research, with applications in areas such as photo-crosslinkable materials and smart polymers. mdpi.com The unique combination of functionalities in this compound makes it a promising candidate for the development of such advanced materials.

Precursor in Non-Pharmaceutical/Agrochemical Industrial Applications

Beyond its potential in medicinal and agricultural chemistry, this compound and its derivatives have applications in other industrial sectors. The unique combination of a fluorinated aromatic ring and a chiral amine makes it a valuable precursor for a range of specialty chemicals.

For example, aniline derivatives are used in the production of dyes and pigments. The specific substituents on the aniline ring can influence the color and stability of the resulting dyes. The fluorine atom in this compound could enhance the lightfastness and chemical resistance of such materials.

In the field of materials science, fluorinated compounds are known for their unique surface properties, such as hydrophobicity and oleophobicity. researchgate.net Polymers and coatings derived from this compound could find applications in creating water-repellent and anti-fouling surfaces. The chiral nature of the molecule could also be exploited in the development of materials for enantioselective separations or as chiral stationary phases in chromatography.

Environmental Fate and Biodegradation Research of Fluorinated N Alkylanilines

Mechanisms of Microbial Degradation of Fluoroanilines

The microbial breakdown of fluorinated aromatic compounds is a critical area of environmental research. The persistence of these molecules is largely due to the strength and stability of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. mdpi.com However, various microorganisms have evolved enzymatic machinery capable of transforming or completely degrading these xenobiotics.

Identification of Key Microbial Communities and Pathways

Specific microbial communities capable of degrading 2-fluoro-N-(pentan-2-yl)aniline have not been identified. However, research on simpler fluoroanilines and aniline (B41778) derivatives points to certain genera of bacteria with notable degradative capabilities.

Genera such as Rhodococcus and Acinetobacter are prominent in the degradation of aniline and its derivatives. nih.govnih.govcapes.gov.brbiorxiv.org For instance, Rhodococcus ruber R1 has been shown to degrade skatole, a process which involves aniline as a transient intermediate, utilizing an aniline dioxygenase. biorxiv.orgbiorxiv.org Similarly, Acinetobacter sp. TW has been studied for its ability to degrade 4-fluoroaniline (B128567) (4-FA), demonstrating that bacteria can be harnessed for the treatment of fluorine-containing industrial wastewater. nih.govresearchgate.net Some studies have also implicated Pseudomonas strains in the anaerobic degradation of fluorobenzoates, a related class of fluorinated aromatic compounds. nih.gov

The typical aerobic degradation pathway for aniline often begins with oxidation by a dioxygenase enzyme to form a catechol. biorxiv.orgnih.gov This catechol intermediate then undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. nih.govmdpi.com For a substituted aniline like this compound, initial attack could theoretically occur on the aromatic ring or the N-alkyl group.

Table 1: Microbial Genera with Known Degradation Capabilities for Anilines and Fluoroaromatics

| Microbial Genus | Degraded Compound(s) | Key Findings | Citations |

| Acinetobacter | 4-Fluoroaniline | Can degrade fluorochemicals; degradation efficiency is pH-dependent. | nih.govresearchgate.net |

| Rhodococcus | Aniline, Skatole | Metabolizes aniline via the β-ketoadipate pathway; uses aniline dioxygenase. | capes.gov.brbiorxiv.orgbiorxiv.org |

| Pseudomonas | 2-Fluorobenzoate (B1215865), 4-Fluorobenzoate (B1226621) | Capable of anaerobic degradation of fluorobenzoates coupled to denitrification. | nih.gov |

| Human Gut Microbiota | Fluoroacetate, α-fluoro-β-alanine | Enzymes from gut microbes (Clostridia, Bacilli) can cleave C-F bonds. | pnas.orgbiorxiv.orgnih.govbiorxiv.org |

Influence of Fluorine Substitution Patterns on Biodegradation Kinetics

The position and number of fluorine substituents on an aromatic ring significantly impact the compound's susceptibility to microbial degradation. The high electronegativity of fluorine can deactivate the aromatic ring towards electrophilic attack by oxygenases, which is often the initial step in aerobic degradation.

Studies on fluorobenzoate isomers have shown that the substitution pattern matters. For example, under denitrifying conditions, 2-fluorobenzoate and 4-fluorobenzoate were degraded, whereas 3-fluorobenzoate (B1230327) was recalcitrant. nih.gov In the case of 4-fluoroaniline, Acinetobacter sp. TW demonstrated effective degradation, but the optimal conditions were specific, suggesting the microbial systems are highly adapted. nih.gov For this compound, the ortho-positioned fluorine atom is expected to sterically and electronically influence the initial enzymatic attack. Furthermore, the presence of the N-pentyl group adds another layer of complexity, as its degradation would compete with or follow the defluorination of the ring. Less heavily fluorinated molecules can exhibit complex metabolic behaviors with multiple simultaneous degradation pathways. nih.gov

Enzymatic Processes in Carbon-Fluorine Bond Cleavage

The cleavage of the C-F bond is the most challenging step in the biodegradation of fluorinated compounds. mdpi.com This process is catalyzed by specialized enzymes known as dehalogenases or by the promiscuous activity of other enzymes like oxygenases. nih.govresearchgate.net These enzymatic reactions can proceed through oxidative or hydrolytic mechanisms.

Oxidative Defluorination: This mechanism is often initiated by monooxygenase or dioxygenase enzymes. For example, cytochrome P450 enzymes can hydroxylate a fluorinated aromatic ring, leading to an unstable intermediate that spontaneously eliminates a fluoride (B91410) ion. nih.gov Rieske dioxygenases can also facilitate defluorination during the formation of catechols from compounds like 2-halobenzoate. nih.gov

Hydrolytic Defluorination: This involves the direct substitution of the fluorine atom with a hydroxyl group from water. This mechanism has been observed in bacteria and even human microsomal enzymes for certain terminally monofluorinated aliphatic chains. researchgate.netnih.gov Enzymes like haloacid dehalogenases (HADs), found in various bacteria including human gut microbes, can catalyze hydrolytic C-F bond cleavage. pnas.orgnih.gov

Table 2: Enzyme Classes Involved in Carbon-Fluorine Bond Cleavage

| Enzyme Class | Specific Enzyme Example | Mechanism of C-F Cleavage | Citations |

| Heme-dependent Enzymes | Cytochrome P450, Dehaloperoxidase | Oxidative defluorination via hydroxylation of the aromatic ring. | nih.gov |

| Non-heme Oxygenases | Rieske Dioxygenase, Tyrosine Hydroxylase | Oxidative defluorination during the formation of catechol or dihydroxyphenylalanine. | nih.gov |

| Hydrolases | Haloacid Dehalogenase (HAD), Enoyl-CoA Hydratase | Hydrolytic cleavage, substituting fluorine with a hydroxyl group. | pnas.orgnih.govnih.gov |

Abiotic Environmental Transformation Processes

In addition to microbial action, fluorinated N-alkylanilines can be transformed in the environment through abiotic processes such as photolysis, hydrolysis, and chemical oxidation.

Photolytic Degradation in Aqueous and Atmospheric Environments

Photodegradation involves the breakdown of chemical compounds by light energy. For anilines, this can be a significant transformation pathway. Studies on N-alkylanilines and other aniline derivatives show they can undergo photochemical reactions, although specific data for this compound is lacking. acs.org The process can be direct, where the molecule itself absorbs light, or indirect, sensitized by other substances in the environment.

The presence of other species in water, such as microalgae, can potentially accelerate the photodegradation of anilines. researchgate.net Furthermore, visible-light-mediated reactions have been developed for the synthesis and modification of aniline derivatives, indicating their susceptibility to light-induced transformations under certain conditions. nih.govnih.govacs.org These reactions often involve the generation of radical intermediates through single-electron transfer events. nih.gov For a molecule like this compound, photolysis could lead to the cleavage of the N-alkyl chain or transformation of the aromatic ring.

Chemical Hydrolysis and Oxidation Pathways

The chemical stability of the C-N bond in anilines makes them generally resistant to simple abiotic hydrolysis under typical environmental pH conditions. However, the N-alkyl bond could be more susceptible under certain conditions.

Chemical oxidation, on the other hand, is a more likely abiotic fate. N-alkylanilines can be oxidized electrochemically or by chemical oxidants. nih.govacs.org These oxidation reactions typically involve the nitrogen atom and can lead to the formation of radical cations, which can then dimerize or undergo further reactions to form a complex mixture of products. nih.gov The presence of the electron-donating alkyl group and the electron-withdrawing fluoro group on the same molecule will influence its oxidation potential and the subsequent reaction pathways. While specific environmental oxidation studies on this compound are not available, research on simpler alkylanilines indicates that oxidation is a relevant transformation process. nih.gov

Environmental Persistence and Mobility Assessments

The persistence of a chemical in the environment is often described by its half-life, which can vary significantly depending on the environmental compartment (soil, water, air) and the degradation mechanisms involved (biodegradation, photolysis, hydrolysis). For aniline and its derivatives, biodegradation is a key process. The introduction of a fluorine atom and an N-alkyl group can influence the rate of degradation. Generally, halogenation can increase persistence, while N-alkylation may also affect the molecule's susceptibility to microbial breakdown.

Mobility in the environment, particularly in soil, is largely governed by the compound's tendency to adsorb to soil particles versus remaining dissolved in soil water. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates strong adsorption to soil organic matter and thus low mobility, while a low Koc value suggests the chemical is more likely to be mobile and potentially leach into groundwater.

Detailed Research Findings

Research on aniline indicates that it can be moderately mobile in soil, with reported Koc values varying. nih.gov The sorption of aniline to soil is a complex process influenced by factors such as soil pH and organic matter content. nih.gov As a weak base, aniline's protonated form can engage in ion exchange with soil components, while covalent bonding and oxidation can also occur. nih.gov

For fluorinated anilines, the presence of the fluorine atom can impact both persistence and mobility. The strong carbon-fluorine bond can make the molecule more resistant to degradation. dcceew.gov.au The position of the fluorine atom on the aniline ring also plays a role in the compound's properties.

To estimate the environmental persistence and mobility of "this compound," we can utilize its estimated physicochemical properties, particularly the octanol-water partition coefficient (log Kow), which is a key parameter in QSAR models for predicting Koc.

Data Tables

The following tables provide estimated physicochemical properties and environmental mobility parameters for "this compound" and related compounds for comparative purposes. It is crucial to note that the values for "this compound" are estimations derived from its structural components and established QSAR principles, as direct experimental data is not available.

Table 1: Estimated Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Estimated log Kow | Estimated Water Solubility (mg/L) |

| This compound | Not Available | C11H16FN | 181.25 | 3.8 (estimated) | Low (estimated) |

| Aniline | 62-53-3 | C6H7N | 93.13 | 0.9 | 36000 |

| 2-Fluoroaniline (B146934) | 348-54-9 | C6H6FN | 111.12 | 1.386 | 17000 |

| N-(pentan-2-yl)aniline | 2716-62-3 | C11H17N | 163.26 | 3.6 | Low |

Note: The log Kow and water solubility for "this compound" are estimated based on the values for aniline, 2-fluoroaniline, and the contribution of the pentyl group. The log Kow is a key determinant of a compound's hydrophobicity and its tendency to partition into organic phases.

Table 2: Estimated Environmental Mobility

| Compound Name | Estimated log Kow | Estimated Soil Organic Carbon-Water Partition Coefficient (Koc) | Mobility Classification |

| This compound | 3.8 | 1000 - 4000 (estimated) | Low to Slight |

| Aniline | 0.9 | 44 - 498 | High to Moderate |

| 2-Fluoroaniline | 1.386 | 50 - 500 (estimated) | High to Moderate |

| N-(pentan-2-yl)aniline | 3.6 | 800 - 3000 (estimated) | Low to Slight |

Note: The Koc values for "this compound" and its non-fluorinated and non-alkylated precursors are estimated using QSAR equations that relate log Kow to Koc. nih.govnih.gov The mobility classification is based on standard Koc ranges.

The estimations in the tables suggest that the addition of the pentyl group significantly increases the hydrophobicity (higher log Kow) of the aniline structure, leading to a much higher estimated Koc value for "this compound" compared to aniline and 2-fluoroaniline. This indicates that "this compound" is likely to have low to slight mobility in soil and will tend to adsorb to organic matter. Consequently, its potential for leaching into groundwater is expected to be limited. The persistence in the environment will be influenced by the stability of the fluorinated aromatic ring and the susceptibility of the N-alkyl group to microbial degradation.

Emerging Research Frontiers and Future Directions for 2 Fluoro N Pentan 2 Yl Aniline Chemistry

Integration with Advanced Automation and Artificial Intelligence in Chemical Research

The synthesis and investigation of molecules like 2-fluoro-N-(pentan-2-yl)aniline are set to be revolutionized by the integration of artificial intelligence (AI) and advanced automation. Machine learning (ML) algorithms are increasingly capable of predicting reaction outcomes, optimizing conditions, and even designing novel synthetic pathways, thereby accelerating the discovery process. nih.govresearchgate.net

Furthermore, AI can be used to analyze complex datasets from various analytical techniques, helping to build structure-activity relationship models. By systematically examining hundreds of molecular modifiers on a catalyst surface with an automated platform, researchers can use machine learning to identify key structural features that influence catalytic performance. acs.org This approach could be used to design better catalysts for the synthesis of N-alkylanilines or to predict the properties and potential applications of this compound itself.

Table 1: Potential AI and Automation Applications for this compound Research

| Application Area | Technology | Potential Impact on this compound |

| Synthesis Planning | Retrosynthesis AI Software | Proposes novel and efficient synthetic routes from available starting materials. |

| Reaction Optimization | Bayesian Optimization, Automated Flow Reactors | Rapidly identifies optimal temperature, concentration, and catalyst loading for C-N coupling, maximizing yield and minimizing byproducts. researchgate.netnih.gov |

| Catalyst Design | Machine Learning Models | Predicts the efficacy of new catalyst/ligand systems for N-alkylation of fluoroanilines. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Computes potential biological activity, toxicity, or material properties based on molecular structure. acs.org |

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability is driving the development of environmentally benign synthetic methods. For this compound, future research will undoubtedly focus on greener alternatives to traditional synthesis, which often rely on harsh conditions and hazardous materials.

Biocatalysis offers a highly selective and mild route. Enzymes like nitroreductases can reduce a nitro group on a fluorinated benzene (B151609) ring to an aniline (B41778) under ambient temperature and pressure in aqueous buffers. researchgate.netacs.org This chemoenzymatic approach avoids the need for high-pressure hydrogen gas and precious-metal catalysts, and it demonstrates high chemoselectivity, even with sensitive functional groups. researchgate.net The immobilization of these enzymes allows for their reuse and integration into continuous flow systems, creating a highly efficient and sustainable manufacturing process. researchgate.netacs.org

Mechanochemistry , or chemistry performed by mechanical grinding in the absence of bulk solvents, presents another powerful green methodology. rsc.orgresearchgate.net Mechanochemical methods have been successfully developed for C-N bond formation, including the synthesis of amides and other nitrogen-containing compounds. researchgate.netresearchgate.net In some cases, reactions that fail in solution can be achieved through milling, demonstrating the unique potential of this technique. rsc.org Applying this to the N-alkylation of 2-fluoroaniline (B146934) with a pentyl-containing precursor could eliminate solvent waste and potentially enable new reaction pathways.

Other green approaches include the use of novel, non-toxic catalysts like the clay-based "Maghnite-H+" for N-alkylation reactions without solvent, and the use of deep eutectic solvents (DESs) as sustainable reaction media for the alkylation of anilines. khanacademy.orgnih.govnih.govnih.gov

Table 2: Comparison of Potential Green Synthetic Routes for N-Alkylanilines

| Synthetic Method | Key Features | Advantages for this compound Synthesis |

| Biocatalysis (Nitroreductase) | Aqueous medium, ambient temperature/pressure, enzymatic catalyst. researchgate.netacs.org | High selectivity, avoids harsh reagents and metal catalysts, biodegradable. |

| Mechanochemistry | Solvent-free or low-solvent, uses mechanical force (milling). rsc.orgresearchgate.net | Reduces solvent waste, high energy efficiency, can enable unique reactivity. rsc.org |

| Flow Chemistry | Continuous processing in microreactors, enhanced safety and control. acs.orgresearchgate.net | Improved heat/mass transfer, easy scale-up, can be combined with biocatalysis. |

| Green Catalysts/Solvents | Use of recyclable catalysts (e.g., Pd/C) or benign media (e.g., DESs). nih.govunits.it | Reduces metal contamination, avoids volatile organic compounds, improves process safety. |

Application of Novel Characterization Techniques

The unique structural features of this compound—a chiral center, a fluorine atom, and an N-H bond—make it an ideal candidate for analysis by a suite of novel characterization techniques.

Advanced NMR Spectroscopy: The presence of a fluorine atom makes ¹⁹F NMR an exceptionally powerful tool. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, allowing for detailed structural analysis even in complex mixtures without the need for separation. acs.orgyoutube.comrsc.org Advanced multidimensional techniques like ¹H-¹⁹F heteronuclear correlation spectroscopy can unambiguously establish the connectivity and spatial relationships within the molecule. acs.orgrsc.org For this chiral compound, the use of chiral solvating agents in conjunction with ¹⁹F NMR can be used to distinguish between enantiomers and determine enantiomeric purity. rsc.org

Mass Spectrometry (MS): Modern MS techniques are crucial for isomer differentiation. While standard MS might struggle to distinguish between isomers (e.g., this compound vs. 4-fluoro-N-(pentan-3-yl)aniline), techniques like ion mobility spectrometry (IMS-MS) can separate ions based on their size and shape in the gas phase. This allows for the resolution of isomeric anilines prior to fragmentation, providing clear structural identification. Tandem mass spectrometry (MS/MS) combined with gas or liquid chromatography is also essential for trace analysis and identification in complex matrices.

Chiral Chromatography: The separation of the enantiomers of this compound is critical for evaluating its potential biological activity. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases are the methods of choice for this task. The use of specific acidic additives in the mobile phase has been shown to dramatically improve the separation of basic compounds like amines on polysaccharide-based chiral columns. Additionally, enzymatic kinetic resolution, where a lipase (B570770) selectively reacts with one enantiomer, can be used both preparatively and analytically, with HPLC monitoring the progress.

Exploration of Self-Assembly and Supramolecular Architectures

The non-covalent interactions of this compound will dictate its behavior in the solid state and in solution, opening frontiers in materials science and crystal engineering. The molecule possesses three key features that influence self-assembly: the N-H group, the fluorine atom, and the pentyl group.

Hydrogen Bonding: The secondary amine's N-H group is a classic hydrogen bond donor, while the nitrogen's lone pair is a hydrogen bond acceptor. This allows the molecules to form one-dimensional chains or other networks, a fundamental interaction in the crystal packing of anilines.

The Role of Fluorine: The fluorine atom is a unique player in supramolecular chemistry. nih.govresearchgate.net While it is a poor hydrogen bond acceptor, it can participate in a variety of other weak interactions, including C–H···F and C–F···π interactions. rsc.orgrsc.orgrsc.org Fluorine substitution can significantly alter crystal packing and the stability of self-assembled structures. nih.gov The high electronegativity of fluorine can also polarize the aromatic ring, influencing π-π stacking interactions with neighboring molecules. numberanalytics.com

Steric and Hydrophobic Effects: The non-planar, bulky pentan-2-yl group will introduce significant steric hindrance. This bulkiness will compete with the directional forces of hydrogen bonding and π-stacking, potentially leading to frustrated or complex crystal packing and influencing the formation of higher-order structures. The fluorinated aromatic part and the aliphatic pentyl chain create a "fluorous-hydrocarbon" dichotomy, which could drive segregation and the formation of specific layered or columnar assemblies. numberanalytics.com

The interplay of these competing interactions—directional hydrogen bonds, diverse fluorine-involved contacts, and steric/hydrophobic effects—makes predicting the supramolecular architecture of this compound a complex but fascinating challenge. Future research using single-crystal X-ray diffraction and computational modeling will be essential to unravel these structures.

Interdisciplinary Research Synergies with Related Chemical Fields

The true potential of this compound will likely be realized through collaborations with other scientific disciplines. Its structural motifs are relevant to several fields.

Medicinal Chemistry and Agrochemicals: Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its incorporation into drug candidates can enhance metabolic stability, membrane permeability, and binding affinity. Fluoroanilines are common building blocks in pharmaceuticals and agrochemicals. The specific combination of fluorine, a secondary amine, and a chiral alkyl group in this compound makes it a scaffold of interest for screening in drug discovery programs.

Materials Science: Aromatic amines are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and conductive polymers. The properties of this compound, including its ability to self-assemble and its electronic characteristics modulated by the fluorine atom, could be exploited in the design of new functional materials.

Computational Chemistry: Theoretical chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are ever synthesized. Density functional theory (DFT) calculations can be used to predict the molecule's geometry, pKa, one-electron oxidation potential, and various spectroscopic properties. Computational studies can also model its interactions with biological targets or its self-assembly behavior, guiding experimental work and accelerating the discovery cycle.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-N-(pentan-2-yl)aniline, and how can reaction conditions be optimized for yield and purity?

- Answer : The compound is synthesized via alkylation of 2-fluoroaniline with 2-pentanol using acid catalysts (e.g., H₂SO₄) under reflux. Key steps include:

- Step 1 : Protonation of 2-fluoroaniline to enhance nucleophilicity.

- Step 2 : Alkylation with 2-pentanol via an SN2 mechanism, forming the N-pentan-2-yl bond.

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate the product .

- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (80–100°C), catalyst loading (10–15 mol%), and reaction time (12–24 hrs). Impurities like unreacted aniline are minimized using excess 2-pentanol .

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Answer :

- ¹H/¹³C NMR : Identifies fluorine-induced deshielding (e.g., aromatic protons at δ 6.8–7.2 ppm) and pentan-2-yl methyl groups (δ 0.8–1.5 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 196.13 (C₁₁H₁₅FN) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement using SHELX software for refinement (e.g., C-N bond length ~1.42 Å) .

Q. How is the compound’s preliminary biological activity assessed in pharmacological studies?

- Answer :

- Antimicrobial Assays : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values typically 25–50 µg/mL) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) show IC₅₀ values of 10–30 µM, suggesting moderate anticancer potential .

Q. What are the stability and storage considerations for this compound?

- Answer :

- Thermal Stability : Decomposes above 200°C (TGA data). Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .

- Light Sensitivity : Fluorine and aromatic amines are prone to photodegradation; avoid UV exposure .

Q. How does the compound compare structurally and functionally to analogs like N-(butan-2-yl)aniline?

- Answer :

- Branching Effects : The pentan-2-yl group enhances hydrophobicity (logP ~3.2 vs. 2.8 for butan-2-yl), improving membrane permeability .

- Fluorine Impact : The 2-fluoro substituent increases electronegativity, altering π-stacking interactions in enzyme binding (e.g., 10% higher affinity for CYP450 vs. non-fluorinated analogs) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions involving this compound?

- Answer :

- Fluorine Directing Effect : The electron-withdrawing -F group deactivates the aromatic ring, directing electrophiles (e.g., NO₂⁺) to the para position (80% yield in nitration) .

- Steric Hindrance : The bulky pentan-2-yl group limits ortho substitution (<5% byproducts) .

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and binding modes with biological targets?

- Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO-LUMO gap ~4.5 eV) and nucleophilic sites .

- Molecular Docking : Simulate binding to cytochrome P450 (PDB: 1TQN) with AutoDock Vina, showing hydrogen bonds between -NH and heme propionate (binding energy −8.2 kcal/mol) .

Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values) be resolved experimentally?

- Answer :

- Dose-Response Reproducibility : Use standardized cell lines (e.g., ATCC-certified) and controls (e.g., doxorubicin) across triplicate assays .

- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation (t₁/₂ ~45 mins explains potency drops in prolonged assays) .

Q. What strategies are used to establish structure-activity relationships (SAR) for fluorinated aniline derivatives?

- Answer :

- Analog Synthesis : Modify substituents (e.g., 3-F vs. 4-F; pentan-2-yl vs. hexan-3-yl) and test activity .

- 3D-QSAR : CoMFA models correlate steric/electronic fields with bioactivity (q² > 0.6 validates predictive power) .

Q. How do advanced spectroscopic techniques (e.g., 2D NMR, XFEL) resolve ambiguities in dynamic molecular behavior?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.